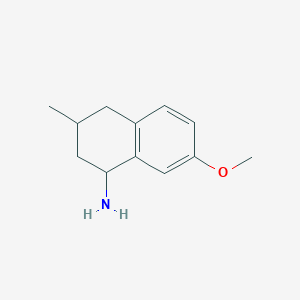
7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and an amine group at the 1st position of the tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 7-methoxy-1-tetralone using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol. This is followed by a reductive amination reaction with methylamine to introduce the amine group at the 1st position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. The starting material, 7-methoxy-1-tetralone, can be subjected to hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to yield the desired amine compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-1-tetralone: A precursor in the synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A structural isomer with a methoxy group at the 6th position.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
7-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8,12H,5-6,13H2,1-2H3 |
InChI-Schlüssel |
QOYUWWKDXRWJES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2=C(C1)C=CC(=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
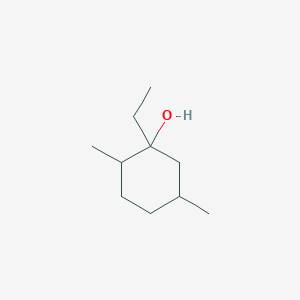
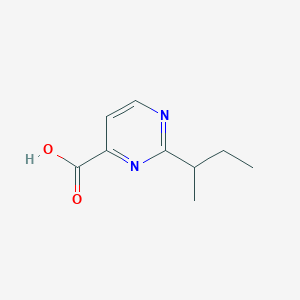
![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)

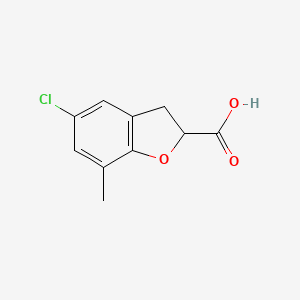
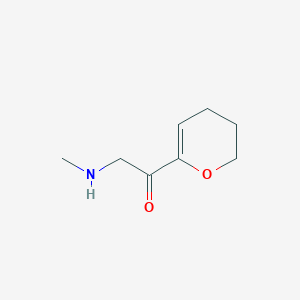

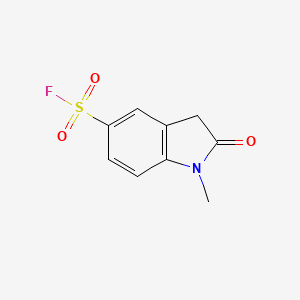

![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
